(R)-(+)-Lactamide

説明

(R)-(+)-Lactamide, also known as (R)-(+)-N-acetyl-β-alanine, is an important chiral amino acid derivative with a wide range of applications in biochemistry, pharmacology, and medicine. It is a chiral lactam, with a distinct asymmetric carbon atom, and is used as a chiral building block for the synthesis of various compounds, including peptides and peptide-like molecules. Its chirality makes it an attractive target for the development of new drugs and therapies. In addition, it has been used in the synthesis of various drugs, including some anti-cancer drugs. It is also used in the synthesis of various biocatalysts and biocatalyst-based drugs.

科学的研究の応用

Green Synthesis

(R)-(+)-Lactamide has been utilized in green synthesis processes. Singh et al. (2020) describe the use of chitosan immobilized Rhodococcus pyridinivorans NIT-36, which harbors a nitrile hydratase enzyme, for the synthesis of lactamide. This method emphasizes sustainable and environmentally friendly synthesis practices (Singh et al., 2020).

Asymmetric Synthesis

Asymmetric synthesis of various compounds using lactams, including (R)-(+)-Lactamide, has been reported. Meyers et al. (2001) demonstrated the synthesis of 2-alkyl-perhydroazepines from [5,3,0]-bicyclic lactams, illustrating the utility of lactams in producing complex organic structures (Meyers et al., 2001).

Ring-Closing Metathesis

The role of ring-closing metathesis in synthesizing lactams and macrolactams is highlighted by Hassan (2010). This method is significant in the formation of lactams from acyclic diene precursors, contributing to the diversity of lactam-based compounds (Hassan, 2010).

Sustainable Polymer Production

Winnacker and Sag (2018) explored the use of a sustainable lactam derived from the renewable terpene β-pinene in the production of polyamides through anionic ring-opening polymerization. This approach highlights the potential of lactams in the creation of high-performance polymers (Winnacker & Sag, 2018).

Enantioselective Catalysis

Behenna et al. (2011) discussed the enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams. This method is crucial for synthesizing biologically active alkaloids and pharmaceutical agents, demonstrating the importance of lactams in medicinal chemistry (Behenna et al., 2011).

Biotechnology Applications

Zhang et al. (2017) developed a lactam biosensor based on the ChnR/Pb transcription factor-promoter pair, capable of sensing various lactams. This biosensor is potentially useful for high-throughput metabolic engineering in lactam biosynthesis (Zhang et al., 2017).

Chemoinformatic Analysis

Saldívar-González et al. (2019) conducted a chemoinformatic study to explore the chemical space and bioactivity profile of lactams. This research provides valuable insights into the biological targets and chemical diversity of lactams, informing drug design and synthesis (Saldívar-González et al., 2019).

Antibiotic Resistance Studies

Research on β-lactamase-mediated resistance, such as the study by Philippon et al. (1989), contributes to understanding bacterial resistance mechanisms. This knowledge is crucial in the development of new antibiotics and treatment strategies (Philippon et al., 1989).

Textile Industry Applications

Ohlson (1973) discussed the use of lactamide in modifying durable-press resins for textiles, demonstrating its application in enhancing fabric properties such as abrasion resistance and tensile strength (Ohlson, 1973).

特性

IUPAC Name |

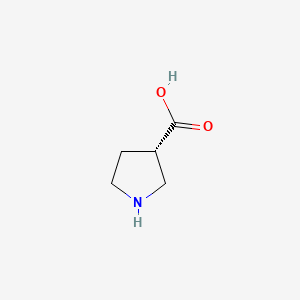

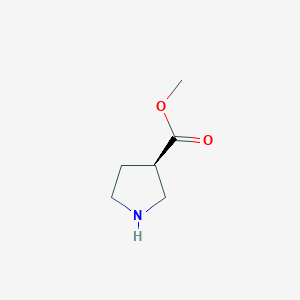

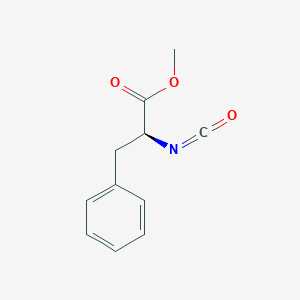

(2R)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364145 | |

| Record name | (R)-(+)-Lactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-81-2 | |

| Record name | (R)-(+)-Lactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(+)-Lactamide?

A1: While the provided abstracts do not explicitly state the molecular formula and weight of (R)-(+)-Lactamide, they refer to its structural formula as C3H7NO2. Based on this formula, we can calculate its molecular weight to be 75.07 g/mol.

Q2: What does the spectroscopic data reveal about (R)-(+)-Lactamide?

A2: DFT (Density Functional Theory) calculations have been used to simulate the Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra of (R)-(+)-Lactamide []. These calculations provide insights into the vibrational modes of the molecule, confirming its asymmetric top structure and the spatial arrangement of its functional groups. The VCD spectrum, specifically, is characteristic of chiral molecules and can be used to distinguish between enantiomers.

Q3: How does (R)-(+)-Lactamide coordinate with metal ions?

A3: Research shows that (R)-(+)-Lactamide acts as a bidentate ligand, coordinating to metal ions like Zinc(II) and Strontium(II) through both its amide and hydroxyl oxygen atoms [, , ]. This coordination forms stable complexes where the metal center adopts a distorted octahedral geometry in the case of Zinc(II) [, ] and a distorted square-antiprismatic arrangement with Strontium(II) [].

Q4: What is the significance of hydrogen bonding in (R)-(+)-Lactamide complexes?

A4: The crystal structures of (R)-(+)-Lactamide complexes reveal extensive hydrogen bonding networks involving N-H⋯Br, O-H⋯Br, and O-H⋯O interactions [, , ]. These hydrogen bonds play a crucial role in stabilizing the crystal lattice and influencing the overall three-dimensional arrangement of the complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)